An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Indenestrol
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Indenestrol
Abstract
Indenestrol is a synthetic, non-steroidal estrogen that has been a subject of interest due to its relationship with diethylstilbestrol (DES) and its distinct biological activity profile. As a metabolite of DES, it possesses a unique indenene core structure that dictates its interaction with estrogen receptors (ERs) and subsequent physiological effects. This guide provides a comprehensive technical overview of Indenestrol, covering its chemical structure, stereoisomerism, physicochemical properties, and mechanism of action. Furthermore, it details established analytical methodologies for its identification and quantification, offering valuable protocols for researchers in pharmacology and drug development.
Chemical Identity and Structure
Indenestrol is characterized by a tricyclic indenene framework, a significant departure from the stilbene backbone of its parent compound, DES. This structural alteration is key to its molecular properties and biological function.
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IUPAC Name : 1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol[1]
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CAS Number : 24643-97-8[1]
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Molecular Formula : C₁₈H₁₈O₂[1]
The core of the molecule is a 1H-indene ring system substituted with an ethyl group, a methyl group, and two p-hydroxyphenyl groups. The presence of two phenolic hydroxyl groups is a critical feature for estrogenic activity, as they mimic the A-ring phenol and D-ring hydroxyl of estradiol, enabling interaction with the estrogen receptor.
Stereochemistry: The Impact of Spatial Arrangement
Indenestrol possesses a chiral center, leading to the existence of stereoisomers, specifically the S and R enantiomers of Indenestrol A.[3][4] The spatial arrangement of substituents around this chiral carbon significantly influences the molecule's ability to bind to and activate estrogen receptors.[5][6]
Studies have shown a clear stereochemical preference in the interaction with ERs. The S-enantiomer of Indenestrol A (IA-S) has been found to be more potent in activating transcription through ERα compared to the R-enantiomer (IA-R).[3] This difference in activity underscores the importance of the three-dimensional structure for a precise fit within the ligand-binding pocket of the estrogen receptor. While both Indenestrol A and B are considered active derivatives, they exhibit nearly identical, highly planar conformations which are believed to facilitate successful competition with estradiol for receptor binding.[7]
Synthesis and Manufacturing Overview
Indenestrol is primarily known as an in vivo metabolite of diethylstilbestrol (DES), a more widely known synthetic estrogen.[3][7] Its synthesis can also be achieved through chemical routes, often involving cyclization reactions to form the characteristic indene core from DES-related precursors.
A generalized synthetic pathway can be conceptualized as follows:
Caption: Generalized synthetic workflow for Indenestrol.
The causality behind this synthetic strategy lies in creating the rigid, planar indene ring system from the more flexible stilbene backbone of DES. This transformation locks the two phenolic rings into a specific orientation that is crucial for its interaction with the estrogen receptor.
Physicochemical Properties
The molecular properties of Indenestrol dictate its behavior in biological systems, including its absorption, distribution, and solubility. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| Molecular Weight | 266.33 g/mol | PubChem[1], Cheméo[2] |
| XLogP3 | 5.4 | PubChem[8] |
| Melting Point | 233-234 °C | PubChem[8] |
| Solubility | Soluble in Methanol | Cayman Chemical[9] |
| Polar Surface Area | 40.5 Ų | PubChem[1] |
The high LogP value indicates that Indenestrol is a lipophilic compound, suggesting it can readily cross cell membranes to interact with intracellular estrogen receptors. Its solubility in organic solvents like methanol is consistent with its non-polar character.
Pharmacodynamics and Mechanism of Action
Indenestrol functions as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen.[4][8] Its primary mechanism of action is through binding to and activating estrogen receptors (ERα and ERβ), which are ligand-inducible transcription factors.[3]
Despite having a high affinity for estrogen receptors, Indenestrol generally exhibits weaker biological activity compared to DES or estradiol.[3][7] This phenomenon suggests that receptor binding alone is not the sole determinant of estrogenic response. The specific conformation adopted by the ligand-receptor complex, and its subsequent interaction with co-regulatory proteins and DNA, plays a decisive role in the magnitude of the downstream biological effects.[7][10]
The sequence of events following Indenestrol binding is as follows:
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Receptor Binding : Indenestrol diffuses into the target cell and binds to the ER in the cytoplasm.[8][11]
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Conformational Change & Dimerization : Ligand binding induces a conformational change in the receptor, causing it to dimerize.
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Nuclear Translocation : The ligand-receptor complex translocates into the nucleus.[12]
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DNA Binding & Gene Transcription : The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[10]
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Biological Response : This binding initiates the transcription of genes involved in cell proliferation, differentiation, and other estrogen-regulated processes.[3]
Caption: Estrogenic signaling pathway of Indenestrol.
Interestingly, besides its estrogenic activity, Indenestrol A has also been shown to possess strong antioxidative properties, both in vitro and in vivo.[13]
Pharmacokinetics
Detailed pharmacokinetic data for Indenestrol is limited, as it is often studied in the context of being a metabolite of DES. The bioavailability and metabolism of synthetic estrogens can vary widely among individuals.[14] Generally, as a lipophilic compound, it is expected to be well-absorbed orally and distribute into tissues.[15] Metabolism likely occurs in the liver, with excretion of metabolites via urine and feces. The process of enteric reabsorption can sometimes lead to multiple peaks in pharmacokinetic profiles for similar compounds.[16]
Analytical Methodologies
Accurate identification and quantification of Indenestrol are crucial for research and potential regulatory purposes. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is the method of choice for its sensitivity and specificity.
Protocol: Quantification of Indenestrol in Aqueous Samples by LC-MS/MS
This protocol is a representative method for the trace analysis of Indenestrol and similar synthetic estrogens in environmental water samples, adapted from established methodologies.[17][18]
Objective: To quantify Indenestrol concentration using solid-phase extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
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Indenestrol analytical standard
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Methanol, Acetonitrile (HPLC or MS grade)
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Water (LC-MS grade)
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Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized nanofibers)[17][19]
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LC-MS/MS system with an Electrospray Ionization (ESI) source
Procedure:
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Standard Preparation:
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Prepare a stock solution of Indenestrol (e.g., 1 mg/mL) in methanol.
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Perform serial dilutions to create a series of calibration standards ranging from approximately 0.1 ng/L to 1.0 mg/L.[17]
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Sample Preparation (Solid-Phase Extraction):
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Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
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Load a known volume of the aqueous sample (e.g., 500 mL) onto the cartridge.
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Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
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Elute the analyte with a small volume of a strong organic solvent (e.g., 2 mL of methanol or acetonitrile).
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Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 200 µL) of the mobile phase.
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LC-MS/MS Analysis:
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Chromatographic Conditions:
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), negative ion mode.[17]
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Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Indenestrol must be determined by infusing a standard solution.
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Optimization: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize signal intensity for Indenestrol.
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-
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Data Analysis:
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Construct a calibration curve by plotting the peak area of the Indenestrol standard against its concentration.
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Quantify the concentration of Indenestrol in the unknown samples by interpolating their peak areas from the calibration curve.
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System Validation: This protocol's trustworthiness is established by running quality control samples at low, medium, and high concentrations alongside unknown samples. System suitability is confirmed by ensuring consistent retention times and peak shapes for all injections. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[17]
Conclusion
Indenestrol presents a fascinating case study in medicinal chemistry and pharmacology. Its structure, derived from the metabolic transformation of DES, results in a unique profile of high receptor affinity but attenuated biological response. The stereochemistry of Indenestrol A is a critical determinant of its activity, highlighting the precise structural requirements for effective estrogen receptor modulation. The analytical methods detailed herein provide a robust framework for its further investigation, enabling researchers to explore its presence, activity, and potential impacts in various biological and environmental systems.
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